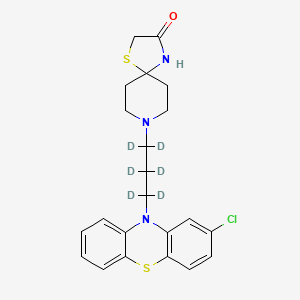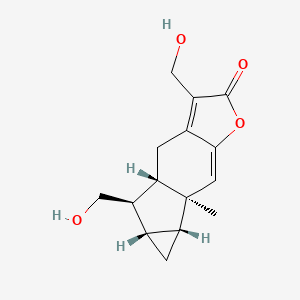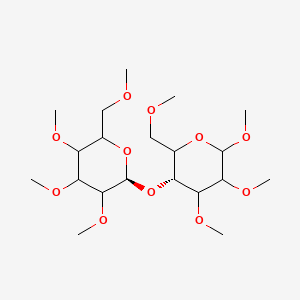
1-Hexadecyl Lysophosphatidic Acid (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecyl lysophosphatidic acid is an ether analog of lysophosphatidic acid (LPA) containing a hexadecyl group at the sn-1 position. LPA binds to five different G protein-coupled receptors to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility.
Applications De Recherche Scientifique
Platelet Aggregation and Blood Pressure Regulation
- Platelet Aggregation : 1-Hexadecyl lysophosphatidic acid (LPA) and its analogs have been studied for their role in human platelet aggregation. These compounds, including 1-Hx-GPA, demonstrated significant platelet aggregation, suggesting their importance as phospholipid mediators (Simon, Chap, & Douste‐Blazy, 1982).
- Blood Pressure Effects : LPA has also been investigated for its impact on arterial blood pressure in cats. Intravenous injection caused a biphasic change in blood pressure: an initial sharp drop followed by hypertension, indicating a complex interaction with cardiovascular cells (Tokumura, Maruyama, Fukuzawa, & Tsukatani, 1985).
Cellular Functions and Cancer Research
- Fibroblast Proliferation and Mitogenic Activity : LPA analogs were found to vary in mitogenic potency based on acyl-chain length, influencing fibroblast proliferation. This finding is significant in understanding how LPA can function as a growth-promoting phospholipid (van Corven et al., 1992).
- Breast Cancer Initiation and Progression : The role of LPA in breast cancer development and metastasis has been explored. Aberrant expression of LPA receptors and enzymes involved in LPA production, like ATX, is linked to invasive and metastatic breast cancers, suggesting the ATX–LPA signaling axis as a key player (Panupinthu, Lee, & Mills, 2010).
Pharmacology and Drug Development
- LPA Receptor Antagonists : Research into LPA receptor antagonists, particularly for LPA1, has highlighted potential therapeutic applications in treating various kinds of fibrosis, including pulmonary and hepatic fibrosis. LPA is a critical mediator in fibrosis, and targeting LPA1 could be an effective treatment approach (Abdel-Magid, 2019).
General Physiological Effects
- Ion Channel Regulation and Pain Induction : LPA's effect on sodium currents in rat dorsal root ganglion neurons was observed, with findings suggesting its role in pain induction. LPA affected both tetrodotoxin-sensitive and resistant sodium currents, which might contribute to LPA-induced pain (Lee et al., 2005).
Propriétés
Formule moléculaire |
C19H40O6P · Na |
|---|---|
Poids moléculaire |
418.5 |
InChI |
InChI=1S/C19H41O6P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19(20)18-25-26(21,22)23;/h19-20H,2-18H2,1H3,(H2,21,22,23);/q;+1/p-1/t19-;/m1./s1 |
Clé InChI |
KTKBITOTGQCJRQ-FSRHSHDFSA-M |
SMILES |
CCCCCCCCCCCCCCCCOC[C@@H](O)COP([O-])(O)=O.[Na+] |
Synonymes |
Alkyl glycero phosphate 16:0 (sodium salt); 1-Hexadecyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt); AGP 16:0 (sodium salt) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





